molecular formula C21H25NO B10840265 1-Benzhydryl-4-cyclopropylpiperidin-4-ol

1-Benzhydryl-4-cyclopropylpiperidin-4-ol

Cat. No.: B10840265
M. Wt: 307.4 g/mol
InChI Key: DWUKNKDABPWVAE-UHFFFAOYSA-N
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Description

1-Benzhydryl-4-cyclopropylpiperidin-4-ol is a piperidine derivative characterized by a benzhydryl group (diphenylmethyl) attached to the nitrogen atom and a cyclopropyl substituent at the 4-position of the piperidine ring.

The benzhydryl group confers significant steric bulk and lipophilicity, which may enhance blood-brain barrier (BBB) penetration in pharmaceutical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-4-cyclopropylpiperidin-4-ol typically involves the following steps:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors.

    Introduction of the benzhydryl group: This step involves the reaction of the piperidine derivative with benzhydryl chloride under basic conditions.

    Cyclopropylation: The introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-4-cyclopropylpiperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-benzhydryl-4-cyclopropylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

1-benzhydryl-4-cyclopropylpiperidin-4-ol exerts its effects primarily through its interaction with the nociceptin receptor (OPRL1). Upon binding to this receptor, it triggers a conformational change that activates G-proteins, leading to the inhibition of adenylate cyclase activity and calcium channel activity. This results in the modulation of pain perception and other physiological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Structural Comparison of Piperidin-4-ol Derivatives

Compound Name Substituents (Position 4) Additional Groups Molecular Formula Molecular Weight Key Features
1-Benzhydryl-4-cyclopropylpiperidin-4-ol Cyclopropyl Benzhydryl (N1) C21H25NO 307.43 High steric bulk, strained cyclopropane
1-Benzyl-4-phenylpiperidin-4-ol Phenyl Benzyl (N1) C18H21NO 267.37 Planar phenyl enhances π-π stacking
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol 4-Fluorophenyl Benzyl (N1) C18H20FNO 285.36 Fluorine increases electronegativity
1-Benzylpiperidin-4-ol - Benzyl (N1) C12H17NO 191.27 Simpler structure, lower molecular weight

Key Observations :

  • Electronic Properties: Fluorine in 1-benzyl-4-(4-fluorophenyl)piperidin-4-ol enhances electron-withdrawing effects, which may influence receptor-binding kinetics compared to non-fluorinated analogs .
  • Conformational Rigidity : The cyclopropyl group imposes torsional strain, possibly restricting rotational freedom and improving target selectivity compared to unsubstituted or phenyl-substituted derivatives.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Log S (ESOL) TPSA (Ų) BBB Permeability
This compound Not reported Estimated -3.2 23.5 High (predicted)
1-Benzyl-4-phenylpiperidin-4-ol 132–230 (varies) -2.8 23.5 Moderate
1-Benzyl-4-(4-fluorophenyl)piperidin-4-ol Not reported -3.1 23.5 High
1-Benzylpiperidin-4-ol 95–98 -1.5 23.5 Low

Key Observations :

  • Melting Points : Derivatives with bulky substituents (e.g., benzhydryl) likely exhibit higher melting points due to increased crystallinity, though direct data are lacking.
  • Solubility : The target compound’s predicted Log S (-3.2) suggests lower aqueous solubility than 1-benzylpiperidin-4-ol (-1.5), aligning with its higher lipophilicity .
  • BBB Permeability : The benzhydryl group’s lipophilicity and moderate TPSA (23.5 Ų) favor BBB penetration, similar to fluorinated analogs .

Research Findings and Trends

  • Substituent Position Matters : Fluorine at the para position (4-fluorophenyl) improves metabolic stability compared to ortho or meta positions, as seen in analogs like 6h–6l .
  • Steric Effects on Bioactivity : Bulky benzhydryl groups may reduce off-target interactions, a trend observed in benzhydrylpiperazine sulfonamides with selective COX-2 inhibition .

Properties

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

1-benzhydryl-4-cyclopropylpiperidin-4-ol

InChI

InChI=1S/C21H25NO/c23-21(19-11-12-19)13-15-22(16-14-21)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,23H,11-16H2

InChI Key

DWUKNKDABPWVAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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